1,5-Naphthyridine-3-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis and reactivity of 1,5-naphthyridine derivatives have been extensively studied . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . The syntheses are classified according to the nature of the cycle fused to the 1,5-naphthyridine ring: carbocycles, nitrogen heterocycles, oxygen heterocycles, and sulfur heterocycles .Molecular Structure Analysis
The molecular structure of 1,5-Naphthyridine-3-carbaldehyde can be represented by the SMILES stringO=Cc1cnc2cccnc2c1
. The structure is also available as a 2D Mol file or as a computed 3D SD file . Chemical Reactions Analysis
1,5-Naphthyridine derivatives exhibit significant reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
1,5-Naphthyridine-3-carbaldehyde is a solid . The UV spectra of 1,5-naphthyridines are fairly similar to one another and contain three separate groups of bands . The IR and Raman spectra of 1,5-naphthyridines permitted the assignment of all fundamental vibrations of these heterocyclic systems .Scientific Research Applications
Synthesis and Chemical Properties
Scaleable Synthesis : 1,5-Naphthyridine-3-carbaldehyde derivatives can be synthesized through a scaleable process. For instance, a study outlined a scalable synthesis method for 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, involving the Skraup reaction and subsequent treatment with DMF-DMA in the presence of a catalytic amount of LiOH (Li et al., 2010).
Facile and Efficient Synthesis : There's a report on the facile and efficient synthesis of 1-trichloromethyl-1,2-dihydrobenzo[b][1,6]naphthyridines through a three-component reaction. This method offers a straightforward approach to these compounds with moderate to high yields (Bukšnaitienė & Čikotienė, 2012).
Antimicrobial Activity : Various derivatives of 1,5-naphthyridine-3-carbaldehyde have been synthesized and screened for antimicrobial activity. For example, the synthesis of new chromene-based [1,8]naphthyridines derivatives was explored, with these compounds showing potential antimicrobial properties (Gohil et al., 2016).
Ligand Construction for Metal Complexes : The molecule has been used to construct new bidentate and tridentate ligands for Ru(II) complexes. This involves coupling with various chloro 1,5-naphthyridines or condensation with acetyl derivatives (Singh & Thummel, 2009).
Optical and Fluorescence Applications : Studies have shown that derivatives of 1,5-naphthyridine-3-carbaldehyde can have interesting optical and fluorescence properties. For instance, a study on the photophysical properties of novel Pyrazolo Naphthyridines revealed the dependence of absorption and emission on specific substituents (Patil et al., 2010).
Fluorescent Probes : A novel Schiff-base fluorescent probe based on 1,8-naphthyridine and naphthalimide was developed for detecting Al3+ ions. This probe displayed high selectivity and significant fluorescence intensity changes upon the addition of Al3+ (Yue et al., 2017).
Microwave Synthesis : Microwave irradiation has been used for the efficient synthesis of 1,8,9,14-tetraaza-pentaphene and other derivatives, highlighting a clean and efficient method for synthesizing these compounds (Narender et al., 2010).
Future Directions
properties
IUPAC Name |
1,5-naphthyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-4-9-8(11-5-7)2-1-3-10-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOABMVKXVXKFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678410 | |
Record name | 1,5-Naphthyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Naphthyridine-3-carbaldehyde | |
CAS RN |
959617-49-3 | |
Record name | 1,5-Naphthyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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